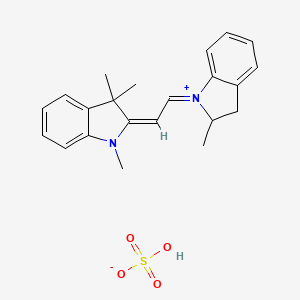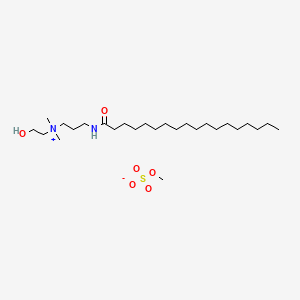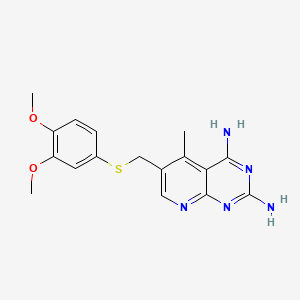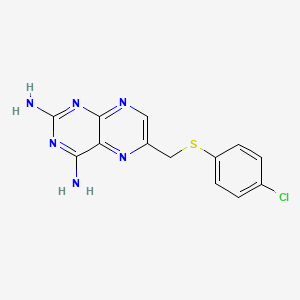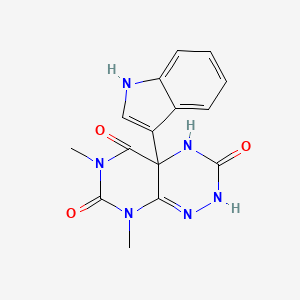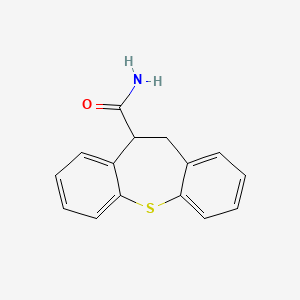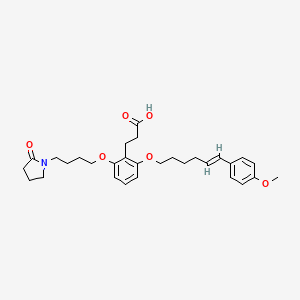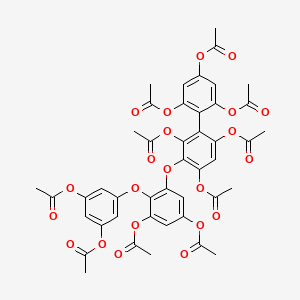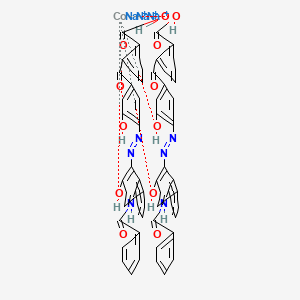
Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex organic compound with a cobalt center. It is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves multiple steps, starting with the preparation of the azo compound. The process typically includes:
Diazotization: The primary amine group of 8-(benzoylamino)-2-hydroxy-1-naphthyl is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxybenzoylbenzoic acid under alkaline conditions to form the azo compound.
Complexation: The azo compound is then reacted with cobalt salts in the presence of sodium hydroxide to form the final trisodium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzoylamino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced fragments.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in diagnostic imaging due to its cobalt content.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and cobalt components. The azo groups are responsible for its color properties, while the cobalt center can interact with various biological molecules. The exact mechanism involves:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-)
- Trisodium bis[2-[4-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)
Uniqueness
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific combination of azo groups and cobalt center, which imparts distinct color properties and potential biological activity not seen in similar compounds with different metal centers or substituents.
Propiedades
Número CAS |
84304-12-1 |
|---|---|
Fórmula molecular |
C62H42CoN6Na3O12+3 |
Peso molecular |
1190.9 g/mol |
Nombre IUPAC |
trisodium;2-[4-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |
InChI |
InChI=1S/2C31H21N3O6.Co.3Na/c2*35-25-16-14-18-9-6-12-24(32-30(38)19-7-2-1-3-8-19)27(18)28(25)34-33-23-15-13-20(17-26(23)36)29(37)21-10-4-5-11-22(21)31(39)40;;;;/h2*1-17,35-36H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |
Clave InChI |
MDWOWHZOSUTNPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


